molecular formula C19H16ClNO3 B2822331 1'-(2-chlorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1705337-71-8

1'-(2-chlorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2822331
CAS No.: 1705337-71-8
M. Wt: 341.79
InChI Key: VBKUEJPJDOKFEW-UHFFFAOYSA-N
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Description

1’-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Mechanism of Action

Target of Action

Benzofuran compounds, which are structurally related, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. Benzofuran derivatives have been shown to impact a wide range of pathways, including those involved in tumor growth, bacterial metabolism, oxidative stress response, and viral replication . The downstream effects of these pathway alterations would depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of benzofuran derivatives, the compound could potentially induce a range of effects, from inhibiting tumor growth to combating bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method starts with the preparation of 2-chlorobenzoyl chloride, which is then reacted with isobenzofuran and piperidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum trichloride (AlCl3) and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity starting materials, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1’-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

1’-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in drug discovery and material science .

Properties

IUPAC Name

1'-(2-chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-16-8-4-2-6-14(16)17(22)21-11-9-19(10-12-21)15-7-3-1-5-13(15)18(23)24-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKUEJPJDOKFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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